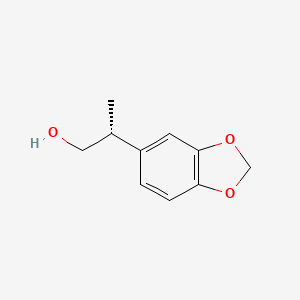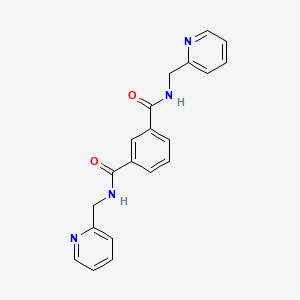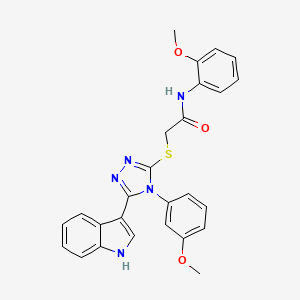
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol, also known as safrole alcohol, is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. Safrole alcohol is a derivative of safrole, a natural organic compound found in many plants, including sassafras and camphor trees.
Mécanisme D'action
The mechanism of action of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. Safrole alcohol has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, which may contribute to its anti-tumor effects. Additionally, (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may underlie its neuroprotective effects.
Biochemical and Physiological Effects:
Safrole alcohol has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Safrole alcohol has also been found to inhibit the growth of bacteria and fungi, suggesting that it may be useful as an antimicrobial agent. Additionally, (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol has been shown to improve cognitive function and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Safrole alcohol has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive. Additionally, the compound has been shown to have low toxicity, making it safe for use in animal studies. However, one limitation of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol is its low solubility in water, which may make it difficult to administer to animals.
Orientations Futures
There are several future directions for research on (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol. One area of interest is the development of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol and to identify its cellular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
Safrole alcohol can be synthesized from (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol through a process of reduction. The reduction can be achieved through various methods, including catalytic hydrogenation, metal hydride reduction, and borohydride reduction. The most commonly used method is catalytic hydrogenation, which involves the use of a catalyst, such as palladium or platinum, to facilitate the reduction of (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol to (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol.
Applications De Recherche Scientifique
Safrole alcohol has been the subject of numerous scientific studies due to its potential medicinal properties. The compound has been shown to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. Additionally, (2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol alcohol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHYKOBRCUQNN-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,3-Benzodioxol-5-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2683404.png)




![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2683415.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2683417.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2683418.png)

![1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683425.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2683426.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)